2-Hydroxy-3-isopropylbenzoic acid, also known as 3-isopropylsalicylic acid, is an organic compound with the chemical formula C₁₀H₁₂O₃. It can be synthesized through various methods, including the Kolbe-Schmitt reaction and the Friedel-Crafts acylation reaction. Studies have explored the optimization of these synthetic routes to improve yield and efficiency. [, ]
Research has investigated the potential pharmacological properties of 2-hydroxy-3-isopropylbenzoic acid. Some studies have shown that it may exhibit anti-inflammatory and analgesic effects, similar to its close relative, salicylic acid (the active ingredient in aspirin). However, further research is needed to confirm these findings and understand the underlying mechanisms of action. [, ]
Studies have also explored the potential antimicrobial activity of 2-hydroxy-3-isopropylbenzoic acid. Some research suggests that it may exhibit activity against certain bacterial and fungal strains. However, more research is required to determine its efficacy and potential applications in this area. [, ]
2-Hydroxy-3-isopropylbenzoic acid is an organic compound with the molecular formula C10H12O3. This compound features a benzene ring substituted with a hydroxyl group (–OH), an isopropyl group (–C(CH3)2), and a carboxylic acid group (–COOH). The structural representation can be expressed through its InChI string:
textInChI=1S/C10H12O3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3,(H,12,13)
The compound exhibits various physical and chemical properties, including a calculated LogP value of 3.5, indicating its lipophilicity, and it has two hydrogen bond donors and three hydrogen bond acceptors in its structure .
These reactions are fundamental in synthetic organic chemistry for creating derivatives or modifying the compound for specific applications.
Research indicates that 2-Hydroxy-3-isopropylbenzoic acid may exhibit biological activities relevant to pharmacology. Its structural similarity to other biologically active compounds suggests potential anti-inflammatory and analgesic properties. Additionally, its analogs have been studied for their effects on cancer cell lines, indicating a possible role in cancer treatment strategies .
The synthesis of 2-Hydroxy-3-isopropylbenzoic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound for various research and industrial applications.
2-Hydroxy-3-isopropylbenzoic acid has several notable applications:
Several compounds share structural similarities with 2-Hydroxy-3-isopropylbenzoic acid, which may influence their biological activity and chemical behavior. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Hydroxy-5-isopropylbenzoic acid | 31589-71-6 | 0.98 |
2-Hydroxy-3,5-diisopropylbenzoic acid | 2215-21-6 | 1.00 |
4-Hydroxy-3-isopropylbenzoic acid | 859034-02-9 | 0.98 |
2,4-Dihydroxy-5-isopropylbenzoic acid | 1184181-48-3 | 0.98 |
3-(tert-butyl)-2-hydroxy-5-methylbenzoic acid | 23050-96-6 | 0.98 |
Irritant